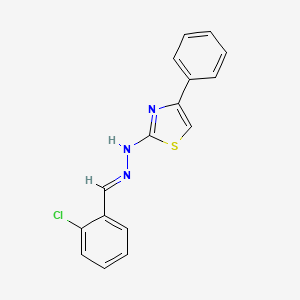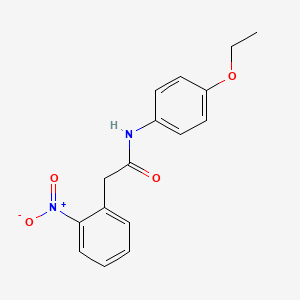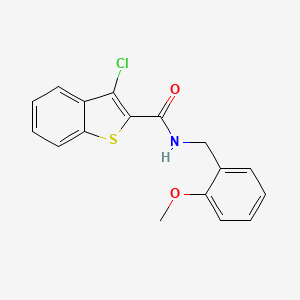
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide is not fully understood, but several studies have suggested that it acts by targeting specific proteins and pathways involved in disease progression. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound induces changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells.
In viral infections, this compound has been found to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This compound has also been found to inhibit the entry of viral particles into host cells, thereby preventing viral infection.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In viral infections, this compound has been found to inhibit viral replication and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Studies to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
3. Development of novel formulations of this compound to improve its solubility and bioavailability.
4. Studies to investigate the potential of this compound in combination therapy with other anticancer or antiviral agents.
5. Investigation of the molecular mechanisms underlying the anticancer and antiviral activity of this compound.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its high purity and yield, as well as its potent anticancer, antiviral, and anti-inflammatory properties, make it an attractive candidate for further research. With continued research, this compound may prove to be a valuable addition to the arsenal of drugs used to treat cancer and viral infections.
Synthesis Methods
The synthesis of 3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 2-methoxybenzylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in several scientific articles and has been found to yield high purity and yield of this compound.
Scientific Research Applications
3-chloro-N-(2-methoxybenzyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and pathways involved in cancer progression.
In addition to its anticancer activity, this compound has also been studied for its antiviral and anti-inflammatory properties. This compound has been found to inhibit the replication of several viruses, including HIV, influenza, and hepatitis B virus. This compound has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S/c1-21-13-8-4-2-6-11(13)10-19-17(20)16-15(18)12-7-3-5-9-14(12)22-16/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXYFBKSUOIHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



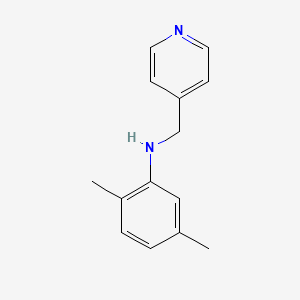
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
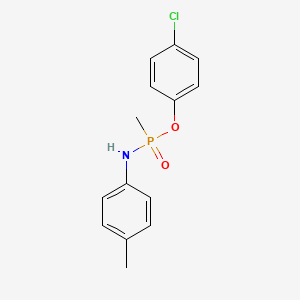
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
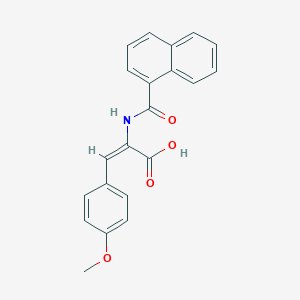
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
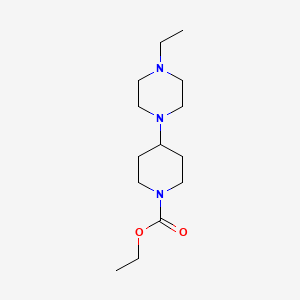
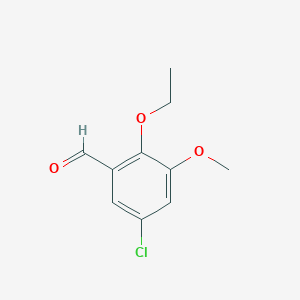
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)
